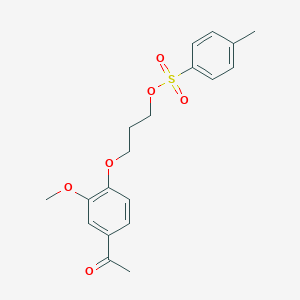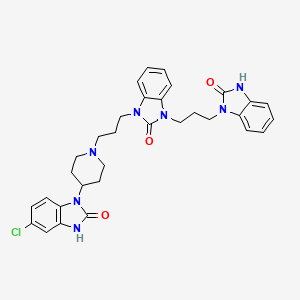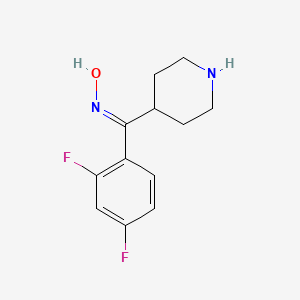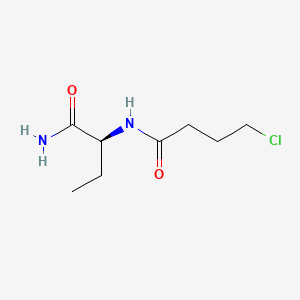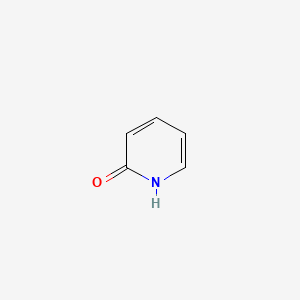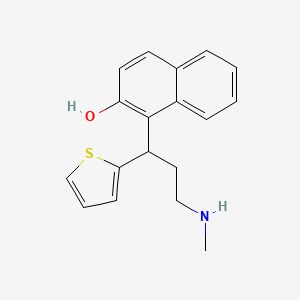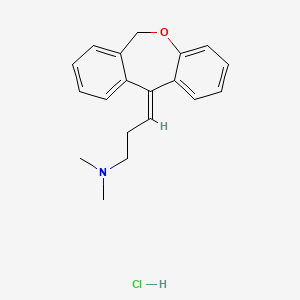
Trimipramin-N-Glucuronid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimipramine N-Glucuronide is a metabolite of the tricyclic antidepressant trimipramine. It is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the nitrogen atom of trimipramine. This compound is significant in pharmacokinetics and drug metabolism studies as it represents a major pathway for the excretion of trimipramine.
Wissenschaftliche Forschungsanwendungen
Trimipramine N-Glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of trimipramine in the body.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of trimipramine.
Toxicology: Assists in evaluating the safety and toxicity of trimipramine and its metabolites.
Analytical Chemistry: Used as a reference standard in the development of analytical methods for detecting and quantifying trimipramine and its metabolites in biological samples.
Wirkmechanismus
Target of Action
Trimipramine N-Glucuronide, a metabolite of Trimipramine, interacts with several targets in the body. The primary targets are the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and brain function .
Mode of Action
Trimipramine N-Glucuronide acts by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin (5-HT) by nerve cells . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to elevated mood .
Biochemical Pathways
The biochemical pathway primarily affected by Trimipramine N-Glucuronide is the monoaminergic system, specifically the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, Trimipramine N-Glucuronide prolongs the action of these neurotransmitters at the synapse, enhancing their effects . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of depression .
Pharmacokinetics
The pharmacokinetic properties of Trimipramine involve absorption, distribution, metabolism, and excretion (ADME). Trimipramine is relatively well absorbed from the gastrointestinal tract, with peak plasma concentrations usually attained within 2–6 hours . Its bioavailability varies but averages approximately 41–43% . Trimipramine is metabolized in the liver, and one of its metabolites is Trimipramine N-Glucuronide . The elimination half-life of Trimipramine is around 23–24 hours .
Result of Action
The result of Trimipramine N-Glucuronide’s action is an increase in the synaptic concentrations of norepinephrine and serotonin, leading to enhanced neurotransmission . This can result in mood elevation, reduced anxiety, and improved sleep, which are beneficial effects in the treatment of depression and related disorders .
Action Environment
The action of Trimipramine N-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the drug’s action, efficacy, and stability . It’s also worth noting that tricyclic antidepressants like Trimipramine are known to accumulate in the brain (up to tenfold), which can influence their therapeutic effects .
Safety and Hazards
Trimipramine is classified as a highly flammable liquid and vapour. It can cause damage to organs . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Trimipramine N-Glucuronide, like its parent compound Trimipramine, may interact with various enzymes, proteins, and other biomolecules. Trimipramine is known to inhibit the reuptake of neurotransmitters norepinephrine and serotonin by nerve cells . It’s plausible that Trimipramine N-Glucuronide may have similar interactions, although specific studies on this metabolite are limited .
Cellular Effects
Trimipramine is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Trimipramine is thought to work by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin by nerve cells . It’s possible that Trimipramine N-Glucuronide may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Trimipramine N-Glucuronide is involved in the metabolic pathways of Trimipramine. Trimipramine is metabolized in the human body through several overlapping pathways: N-dealkylation of the nitrogen in the iminodibenzyl ring, 1- and 2-fold N-demethylation of the nitrogen in the side chain, and 1- and 2-fold aromatic hydroxylation of the iminodibenzyl ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimipramine N-Glucuronide typically involves the enzymatic or chemical glucuronidation of trimipramine. The process can be carried out using liver microsomes or purified enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of uridine diphosphate glucuronic acid as a glucuronide donor, and the substrate trimipramine. The reaction is usually performed at physiological pH and temperature to mimic in vivo conditions .
Industrial Production Methods: Industrial production of Trimipramine N-Glucuronide may involve large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, often involving steps such as purification through chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimipramine N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of the parent compound, trimipramine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using UDP-glucuronosyltransferases and uridine diphosphate glucuronic acid.
Major Products Formed:
Hydrolysis: Trimipramine and glucuronic acid.
Conjugation: Trimipramine N-Glucuronide.
Vergleich Mit ähnlichen Verbindungen
- Imipramine N-Glucuronide
- Amitriptyline N-Glucuronide
- Nortriptyline N-Glucuronide
Comparison: Trimipramine N-Glucuronide is unique due to its parent compound’s distinct pharmacological profile. Unlike other tricyclic antidepressants, trimipramine has more pronounced antihistaminic and sedative properties. This makes Trimipramine N-Glucuronide particularly useful in studying the metabolism of trimipramine and its unique effects compared to other tricyclic antidepressants .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Trimipramine N-Glucuronide can be achieved through the glucuronidation of Trimipramine. This can be done using UDP-glucuronosyltransferase (UGT) enzymes. The reaction can be carried out in vitro using liver microsomes or recombinant UGT enzymes.", "Starting Materials": [ "Trimipramine", "UDP-glucuronic acid", "Liver microsomes or recombinant UGT enzymes" ], "Reaction": [ "Prepare a reaction mixture containing Trimipramine, UDP-glucuronic acid, and liver microsomes or recombinant UGT enzymes", "Incubate the reaction mixture at 37°C for a suitable period of time", "Quench the reaction using a suitable quenching agent", "Extract the reaction mixture using a suitable solvent", "Purify the product using chromatography techniques such as HPLC or preparative TLC", "Confirm the structure of the product using spectroscopic techniques such as NMR or mass spectrometry" ] } | |
CAS-Nummer |
165602-84-6 |
Molekularformel |
C26H34N2O6 |
Molekulargewicht |
470.57 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2S,3S,4S,5R)-6-((3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate; N-β-D-Glucopyranuronosyl-10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanaminium Inner Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


